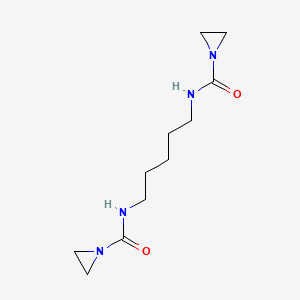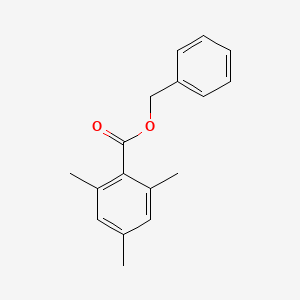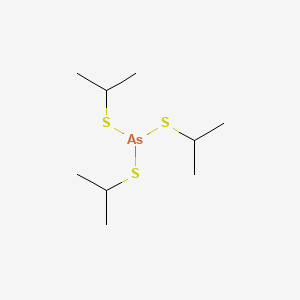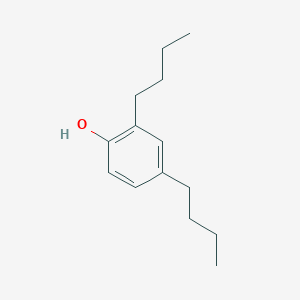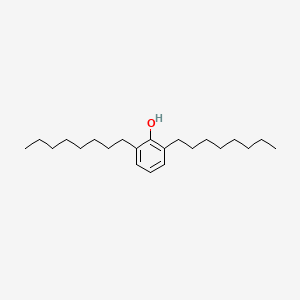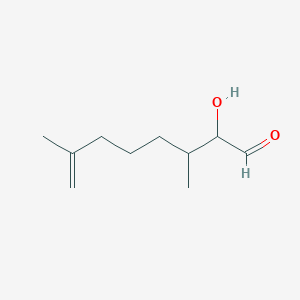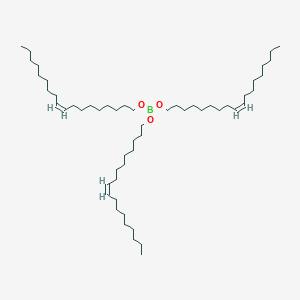
Silver;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver-titanium compounds, particularly in the form of nanocomposites, have garnered significant attention due to their unique chemical, physical, optical, and biological properties. These compounds combine the antimicrobial properties of silver with the photocatalytic properties of titanium dioxide, making them highly effective in various applications, including antimicrobial agents, photocatalysts, and biomedical devices .
Preparation Methods
Silver-titanium nanocomposites are typically synthesized using a chemical reduction approach. One common method involves the deposition of silver nanoparticles on titanium dioxide nanoparticles from colloidal suspensions. For instance, silver-titanium dioxide nanocomposites can be developed from colloidal suspensions containing 750 or 1,500 ppm silver nanoparticles deposited on 5% (w/v) titanium dioxide nanoparticles . The process involves the reduction of silver ions in the presence of titanium dioxide, resulting in the formation of silver nanoparticles on the titanium dioxide surface. Industrial production methods may involve hydrothermal synthesis, where titanium dioxide nanoparticles are doped with silver under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Silver-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of silver enhances the photocatalytic activity of titanium dioxide by extending its activity to visible light and preventing electron-hole pair recombination. Common reagents used in these reactions include silver nitrate, titanium dioxide, and reducing agents such as trisodium citrate . Major products formed from these reactions include silver nanoparticles and titanium dioxide composites with enhanced photocatalytic and antimicrobial properties .
Scientific Research Applications
Silver-titanium compounds have a wide range of scientific research applications:
Chemistry: Used as photocatalysts for the degradation of organic pollutants and dyes in wastewater treatment.
Medicine: Utilized in wound dressings and implants due to their biocompatibility and antimicrobial properties.
Industry: Applied in the production of self-cleaning surfaces and air purification systems.
Mechanism of Action
The antimicrobial action of silver-titanium compounds involves the generation of reactive oxygen species, which damage bacterial cell membranes, DNA, and proteins. Silver ions disrupt the bacterial cell membrane by binding to disulfide bonds in membrane proteins, allowing penetration and intracellular absorption . Titanium dioxide enhances this effect by generating reactive oxygen species under light irradiation, leading to oxidative stress and bacterial cell death .
Comparison with Similar Compounds
Silver-titanium compounds are unique due to their combined antimicrobial and photocatalytic properties. Similar compounds include:
Silver-copper: Known for their antimicrobial properties but lack the photocatalytic activity of titanium dioxide.
Silver-zinc: Possess antimicrobial properties and are used in wound dressings but do not have the same level of photocatalytic activity.
Titanium dioxide: Widely used as a photocatalyst but lacks the enhanced antimicrobial properties provided by silver
Properties
CAS No. |
12002-89-0 |
|---|---|
Molecular Formula |
AgTi |
Molecular Weight |
155.735 g/mol |
IUPAC Name |
silver;titanium |
InChI |
InChI=1S/Ag.Ti |
InChI Key |
MZFIXCCGFYSQSS-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


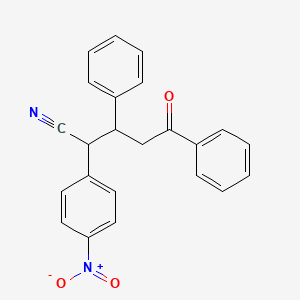

![Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane](/img/structure/B14737645.png)

![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
![1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine](/img/structure/B14737659.png)
